N-(pyridin-4-yl)-4-(1H-tetrazol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-pyridin-4-yl-4-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O/c20-13(16-11-5-7-14-8-6-11)10-1-3-12(4-2-10)19-9-15-17-18-19/h1-9H,(H,14,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUBMSFWOQIKOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=NC=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(pyridin-4-yl)-4-(1H-tetrazol-1-yl)benzamide is a compound with significant potential in medicinal chemistry, primarily due to its diverse biological activities attributed to its unique structural components. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a pyridine ring , a tetrazole moiety , and a benzamide group , which contribute to its distinct chemical properties. The molecular formula is with a molecular weight of approximately 280.28 g/mol. The structural arrangement allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.
Biological Activities
The biological activities of this compound are largely influenced by the presence of the tetrazole group, known for its diverse pharmacological properties:
- Antibacterial Activity : Compounds containing tetrazole moieties have shown significant antibacterial effects, particularly against resistant strains of bacteria.
- Antitumor Activity : Studies indicate that this compound may inhibit the proliferation of cancer cells, making it a candidate for cancer therapy.
- Anti-inflammatory Effects : The compound has been reported to exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases.
The mechanism through which this compound exerts its biological effects includes:
- Enzyme Inhibition : The compound may bind to active sites of enzymes, preventing substrate access and thereby inhibiting their activity.
- Receptor Modulation : It can interact with various receptor proteins, altering their signaling pathways and resulting in physiological changes.
- Protein-Protein Interaction Disruption : By binding to specific proteins, it may prevent their interactions with other proteins, influencing cellular processes.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide | Methyl substitution on tetrazole | Varying antibacterial activity |
| 3-(5-(pyridin-3-yl)-1H-tetrazol-1-yl)benzamide | Different pyridine positioning | Unique binding properties and anticancer activity |
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
N-(pyridin-4-yl)-4-(1H-tetrazol-1-yl)benzamide has been investigated for its potential as a therapeutic agent. The tetrazole moiety is known to enhance bioactivity due to its ability to form hydrogen bonds and interact with biological targets. For instance, compounds containing tetrazole rings have shown promise as inhibitors in various enzyme pathways, including xanthine oxidase (XO), which is crucial in uric acid metabolism. A study demonstrated that derivatives of tetrazole could significantly inhibit XO with IC50 values as low as 0.031 μM, indicating strong potential for gout treatment .
Anti-inflammatory and Analgesic Activities
Research has highlighted the anti-inflammatory properties of tetrazole-containing compounds. A series of (1H-tetrazol-1-yl) pyridine derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. Notably, certain derivatives exhibited significant effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium . This suggests that this compound could be developed further for treating inflammatory conditions.
Chemical Research
Synthetic Applications
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the modification and development of more complex molecules, enabling researchers to explore new chemical entities with tailored properties. The synthesis typically involves the formation of the tetrazole ring through reactions involving azides and nitriles, followed by amide coupling to introduce the benzamide moiety .
Mechanistic Studies
Molecular docking studies have been employed to understand the interaction between this compound and its biological targets. These studies indicate that the compound can effectively occupy specific binding sites on enzymes, facilitating the design of more potent inhibitors .
Materials Science
Development of Functional Materials
this compound can be utilized in materials science for developing advanced materials with specific electronic or optical properties. The incorporation of the tetrazole group can enhance the conductivity and stability of materials used in electronic devices or sensors.
Data Table: Summary of Applications
Case Studies
- Xanthine Oxidase Inhibition : A study focusing on the structure-activity relationship (SAR) of tetrazole derivatives found that specific substitutions on the pyridine ring enhanced XO inhibition, making these compounds candidates for gout therapy .
- Anti-inflammatory Evaluation : In vivo studies demonstrated that certain (1H-tetrazol-1-yl) pyridine derivatives exhibited significant anti-inflammatory effects without ulcerogenic activity, providing a safer alternative to traditional NSAIDs .
- Synthesis and Characterization : A recent study synthesized a novel series of pyridine-tetrazole derivatives, showcasing their antibacterial activity against common pathogens like E. coli and S. aureus, thus highlighting their potential in treating infections .
Comparison with Similar Compounds
Key Observations:
The 3-acetylphenyl analog exhibits moderate lipophilicity (logP = 2.02) and a lower polar surface area (76.92 Ų), suggesting better membrane penetration. The morpholine sulfonyl compound introduces a sulfonamide group, which typically increases water solubility and target-binding affinity.
Positional Isomerism: Pyridin-2-yl vs. pyridin-4-yl substituents (e.g., vs. Pyridin-4-yl’s linear geometry may favor distinct binding modes compared to pyridin-2-yl’s angled structure.
Tetrazole vs. Thiazole/Imidazopyrazine :
- Tetrazole-containing compounds () prioritize hydrogen-bonding interactions, whereas thiazole or imidazopyrazine derivatives () may engage in π-π stacking or hydrophobic interactions due to their aromatic systems.
Q & A
Basic Synthesis and Optimization
Q: What are the critical reaction conditions and methodologies for synthesizing N-(pyridin-4-yl)-4-(1H-tetrazol-1-yl)benzamide? A: Synthesis typically involves coupling a pyridinyl amine with a tetrazole-substituted benzoyl chloride. Key steps include:
- Amide bond formation : Use coupling agents like HATU or EDC/HOBt under inert conditions (N₂ atmosphere) to minimize side reactions.
- Tetrazole introduction : Employ [2+3] cycloaddition reactions between nitriles and sodium azide, catalyzed by ZnBr₂ or NH₄Cl, to ensure regioselectivity for the 1H-tetrazole isomer .
- Optimization : Adjust solvent polarity (e.g., DMF or THF), temperature (60–80°C), and reaction time (12–24 hrs) to maximize yield (reported 65–85%) and purity. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical .
Structural Characterization
Q: Which spectroscopic and computational methods are recommended for confirming the molecular structure of this compound? A: A multi-technique approach is essential:
- NMR spectroscopy : ¹H and ¹³C NMR to verify aromatic proton environments (δ 7.5–8.5 ppm for pyridine/tetrazole) and carbonyl resonance (δ ~165 ppm) .
- IR spectroscopy : Confirm amide C=O stretch (~1680 cm⁻¹) and tetrazole N-H absorption (~3400 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS to validate the molecular ion (e.g., [M+H]⁺ at m/z 293.10 for C₁₃H₁₁N₆O) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions for stability studies .
Biological Activity Profiling
Q: What experimental strategies are used to evaluate the compound’s interaction with biological targets? A: Focus on enzyme/receptor binding assays:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with targets like DNA gyrase (bacterial) or PARP-1 (cancer) .
- In vitro inhibition assays : Measure IC₅₀ values via fluorometric or colorimetric methods (e.g., NAD⁺ depletion for PARP-1) .
- Cellular uptake studies : Employ fluorescent analogs or LC-MS to quantify intracellular concentrations in model cell lines (e.g., HeLa or E. coli) .
Advanced Synthetic Challenges
Q: How can researchers address regioselectivity issues during tetrazole ring formation? A: Regioselectivity is influenced by:
- Catalyst choice : ZnBr₂ favors 1H-tetrazole, while NH₄Cl may yield 2H-isomers. Monitor reaction progress with TLC (Rf ~0.3 in EtOAc/hexane 1:1) .
- Microwave-assisted synthesis : Reduces reaction time (2–4 hrs vs. 24 hrs) and improves selectivity via controlled heating .
- Post-synthetic modification : Use protecting groups (e.g., Trt for tetrazole) to direct functionalization of the benzamide core .
Resolving Data Contradictions
Q: How should discrepancies in reported antibacterial IC₅₀ values across studies be reconciled? A: Standardize assay conditions:
- Strain variability : Test against isogenic bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) .
- Solvent controls : Ensure DMSO concentrations ≤1% to avoid cytotoxicity artifacts .
- Dose-response validation : Use orthogonal assays (e.g., broth microdilution and agar diffusion) to confirm activity .
Solubility and Formulation
Q: What strategies improve aqueous solubility for pharmacokinetic studies? A:
- Salt formation : Prepare hydrochloride or sodium salts via acid/base titration (pH 4–6) .
- Co-solvent systems : Use PEG-400 or cyclodextrin complexes (e.g., 20% w/v HP-β-CD) to enhance solubility ≥5 mg/mL .
- Nanoparticle encapsulation : Formulate with PLGA (50:50 lactide:glycolide) for sustained release in in vivo models .
Stability Under Physiological Conditions
Q: How is the compound’s stability assessed in biological matrices? A:
- Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and quantify degradation via LC-MS/MS. Adjust half-life using protease inhibitors (e.g., EDTA) .
- pH-dependent degradation : Test in buffers (pH 1.2–7.4) to simulate gastrointestinal and systemic environments. Amide bonds are stable at pH 5–8 but hydrolyze under acidic/alkaline extremes .
Comparative SAR Studies
Q: How does substitution on the pyridine ring affect bioactivity? A:
- Electron-withdrawing groups (e.g., -CF₃ at C3): Enhance binding to hydrophobic enzyme pockets (ΔΔG = −2.1 kcal/mol) .
- Methoxy vs. methyl groups : Methoxy at C4 improves solubility but reduces membrane permeability (logP increase by 0.5) .
- Pyridine N-oxide derivatives : Increase hydrogen-bonding potential but may reduce CNS penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
